6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its utility in various chemical reactions, especially in the synthesis of complex organic molecules. The presence of both boronic acid and ester functionalities makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of the compound, also known as ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This pathway is exceptionally mild and functional group tolerant, making it suitable for a wide range of applications .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s stability is a key factor in its bioavailability, as it allows the compound to remain intact in various environments until it reaches its target .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a critical step in many synthetic processes, enabling the creation of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of boronic esters.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used, depending on the desired reaction conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding pyridine derivative, which can be further functionalized in subsequent reactions.
Scientific Research Applications
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and ethoxycarbonyl groups.
4-Methoxyphenylboronic Acid Pinacol Ester: Contains a methoxy group instead of a chloro group.
2,4,6-Trimethylphenylboronic Acid Pinacol Ester: Contains methyl groups instead of a chloro and ethoxycarbonyl groups.
Uniqueness
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the chloro and ethoxycarbonyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also provide additional sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVMXIMUMXMRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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